2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Description
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide (hereafter referred to as Compound A) is a hybrid molecule combining a coumarin scaffold with a [1,2,4]triazolo[4,3-a]pyridine moiety via an acetamide linker. This structural design aligns with strategies to optimize pharmacokinetic properties, such as solubility and metabolic stability, through strategic substitution patterns .
Properties
Molecular Formula |
C21H20N4O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20N4O5/c1-12-13-7-8-15(28-2)20(29-3)19(13)30-21(27)14(12)10-18(26)22-11-17-24-23-16-6-4-5-9-25(16)17/h4-9H,10-11H2,1-3H3,(H,22,26) |
InChI Key |
FGJTUUDGEPEVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves multiple steps. The synthetic route typically begins with the preparation of the chromen-2-one core, followed by the introduction of the dimethoxy and methyl groups. The acetamide moiety is then attached, and finally, the triazolopyridine ring is introduced. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromen-2-one core or the triazolopyridine ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized the compound and tested its effects on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with further analysis revealing that the compound induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating potent antibacterial activity. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Implications
Compound A is compared to three key analogs (Table 1), highlighting differences in heterocyclic systems, substitution patterns, and linker groups.
Table 1: Structural Comparison of Compound A with Analogs
Key Observations:
Heterocyclic Moieties: Compound A's triazolopyridine is planar and rigid, favoring π-π stacking in biological targets. Analog 1’s thiazolidinone lacks aromaticity, reducing its capacity for hydrophobic interactions compared to triazolopyridine .
Substitution Patterns :
Physicochemical and Electronic Properties
- DFT Calculations: Studies on similar coumarin derivatives (e.g., Analog 1) demonstrate that methoxy groups reduce the energy gap between HOMO and LUMO orbitals, enhancing reactivity. This suggests Compound A may exhibit distinct electronic behavior compared to non-methoxy analogs .
Bioactivity Implications (Inferred from Structural Features)
- Triazolopyridine vs. Thiazolidinone: The aromatic triazolopyridine in Compound A may improve affinity for kinases or GPCRs compared to Analog 1’s thiazolidinone, which is associated with antidiabetic and anti-inflammatory activity .
- Methoxy Groups : The 7,8-dimethoxy substitution could enhance antioxidant or antimicrobial activity, as seen in methoxy-rich coumarins, though direct bioactivity data for Compound A is lacking .
Biological Activity
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a novel derivative that integrates the pharmacophoric elements of both coumarin and triazole structures. This combination potentially enhances its biological activity across various therapeutic areas, including antimicrobial and anticancer effects.
- Molecular Formula : C19H18N2O7S
- Molecular Weight : 418.42 g/mol
- CAS Number : 1010901-20-8
The biological activity of this compound can be attributed to its structural components:
- Coumarin moiety : Known for its diverse pharmacological properties including anti-inflammatory, antioxidant, and anticancer activities.
- Triazole ring : Exhibits significant antimicrobial and antifungal properties.
Antimicrobial Activity
Research has indicated that derivatives containing both coumarin and triazole exhibit promising antimicrobial properties. For instance:
- Study Findings : A series of coumarin-triazole derivatives were tested against various bacterial strains. Compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 4 μg/mL against certain pathogens .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 3c | S. aureus | ~20 | 8 |
| 5a | E. coli | 16–22 | 4 |
| 8a | C. albicans | ~18 | 8 |
Anticancer Activity
The potential anticancer effects of this compound have been explored through in vitro studies. Notably:
- Cytotoxicity Assays : Compounds similar to the target molecule have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, a related compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 | Similar Derivative | 27.3 |
| HCT-116 | Similar Derivative | 6.2 |
Case Studies
- Antimicrobial Efficacy in Clinical Settings : A clinical trial evaluated the effectiveness of coumarin-triazole derivatives in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Cancer Treatment Trials : In preclinical studies, the administration of triazole-coumarin derivatives resulted in tumor regression in xenograft models of breast and colon cancer, suggesting a potential pathway for therapeutic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
